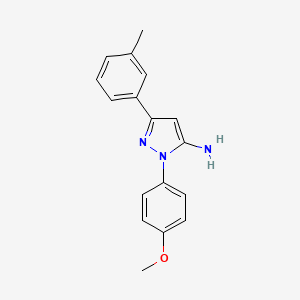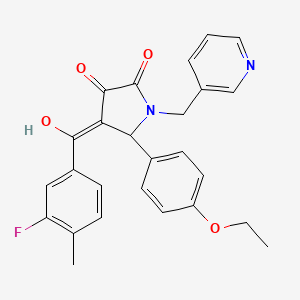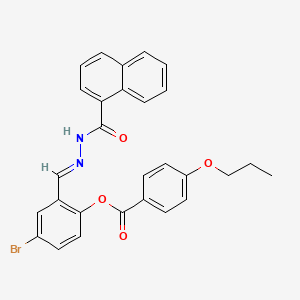
1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group at position 1 and a methylphenyl group at position 3 of the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of the methylphenyl group: This can be done through a similar Suzuki-Miyaura coupling reaction using M-tolylboronic acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact molecular pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine: This compound lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine: The position of the methyl group on the phenyl ring can influence the compound’s properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
CAS-Nummer |
618098-10-5 |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-5-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O/c1-12-4-3-5-13(10-12)16-11-17(18)20(19-16)14-6-8-15(21-2)9-7-14/h3-11H,18H2,1-2H3 |
InChI-Schlüssel |
DDPOWZJAQLPXKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B15084223.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(2-methylphenyl)acetamide](/img/structure/B15084233.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15084244.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15084253.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15084259.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084264.png)
![N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B15084275.png)
![N-(4-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B15084276.png)
![[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B15084282.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-YL)sulfanyl]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15084301.png)
![2,3-Dimethylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B15084309.png)

![4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B15084324.png)
